Oxidation State: 4-Hydroxy vs. 4-Oxo
CAS 239466-40-1 bears a secondary alcohol (4-OH) at the piperidine 4-position, whereas its closest analog CAS 239466-39-8 bears a ketone (4-oxo) at the same position . The hydroxyl group of the target compound enables direct silyl protection to yield CAS 853803-99-? ((E)-4-(t-butyldimethylsilyloxy)-3-[(ethoxycarbonyl)methylidene]-1-(triphenylmethyl)piperidine) and direct hydrolysis to the carboxylic acid CAS 239466-45-6, neither of which is accessible from the ketone analog without a separate reduction step [1]. The molecular formula difference (C₂₈H₂₉NO₃, MW 427.53 vs. C₂₈H₂₇NO₃, MW 425.52) reflects a ΔMW of +2.01 g/mol corresponding to the two-hydrogen reduction .
| Evidence Dimension | Oxidation state at piperidine C-4 position and downstream synthetic versatility |
|---|---|
| Target Compound Data | 4-Hydroxy (secondary alcohol); MW 427.53 g/mol; formula C₂₈H₂₉NO₃; direct precursor to silyl ether (CAS 853803-99-?) and carboxylic acid (CAS 239466-45-6) |
| Comparator Or Baseline | CAS 239466-39-8: 4-Oxo (ketone); MW 425.52 g/mol; formula C₂₈H₂₇NO₃; cannot be directly silylated; requires prior reduction to the hydroxy form |
| Quantified Difference | ΔMW = +2.01 g/mol (2H reduction); two additional downstream derivatives uniquely accessible from the target compound without supplementary reduction chemistry |
| Conditions | Structural comparison based on vendor technical datasheets and downstream product listings from authoritative databases |
Why This Matters
The hydroxyl oxidation state of CAS 239466-40-1 defines it as the synthetically more advanced intermediate, enabling direct access to both the silyl-protected and free acid derivatives without the additional reduction step required when starting from the 4-oxo analog, thereby reducing step count and cumulative yield loss in multi-step MPB-derivative synthesis.
- [1] Molaid. 外消旋-(2E)-3-[(乙氧羰基)亚甲基]-1-三苯甲基-4-哌啶醇 | 239466-40-1. Downstream products: CAS 239466-45-6 and CAS 853803-99-?. View Source
